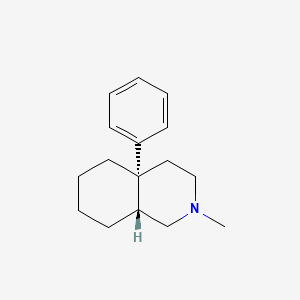![molecular formula C25H34O2S2 B14642272 2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}benzoic acid CAS No. 56056-61-2](/img/structure/B14642272.png)
2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}benzoic acid is an organic compound that belongs to the class of aromatic compounds It features a benzoic acid core with two sulfanyl (thioether) groups attached to a phenyl ring, which is further substituted with a dodecyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the dodecylsulfanyl group: This can be achieved by reacting dodecanethiol with a suitable electrophile, such as a halogenated benzene derivative, under basic conditions.
Introduction of the sulfanyl group: The intermediate product is then reacted with a thiol compound to introduce the second sulfanyl group.
Formation of the benzoic acid core:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl groups, typically using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: De-sulfanylated benzoic acid derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty chemicals and as an additive in various formulations.
Mechanism of Action
The mechanism of action of 2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}benzoic acid depends on its specific application. In biological systems, it may interact with cellular membranes due to its amphiphilic nature, disrupting membrane integrity and leading to cell death. The sulfanyl groups can also participate in redox reactions, potentially generating reactive oxygen species that contribute to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
4-(Dodecylsulfanyl)benzoic acid: Lacks the second sulfanyl group, making it less versatile in terms of chemical reactivity.
2-{[4-(Methylsulfanyl)phenyl]sulfanyl}benzoic acid: Features a shorter alkyl chain, which may affect its solubility and interaction with biological membranes.
2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}acetic acid: Similar structure but with an acetic acid moiety instead of benzoic acid, potentially altering its reactivity and applications.
Uniqueness
2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}benzoic acid is unique due to the presence of two sulfanyl groups and a long dodecyl chain, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in the development of new materials and bioactive agents.
Properties
CAS No. |
56056-61-2 |
|---|---|
Molecular Formula |
C25H34O2S2 |
Molecular Weight |
430.7 g/mol |
IUPAC Name |
2-(4-dodecylsulfanylphenyl)sulfanylbenzoic acid |
InChI |
InChI=1S/C25H34O2S2/c1-2-3-4-5-6-7-8-9-10-13-20-28-21-16-18-22(19-17-21)29-24-15-12-11-14-23(24)25(26)27/h11-12,14-19H,2-10,13,20H2,1H3,(H,26,27) |
InChI Key |
NIUXSQRZMIBTOM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSC1=CC=C(C=C1)SC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



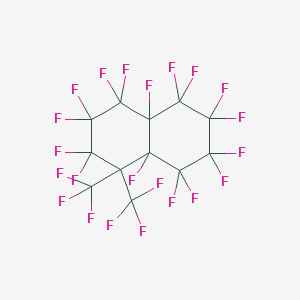
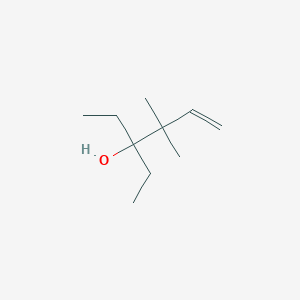
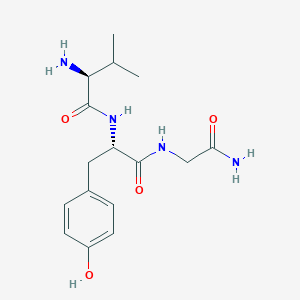
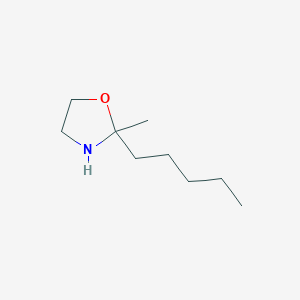
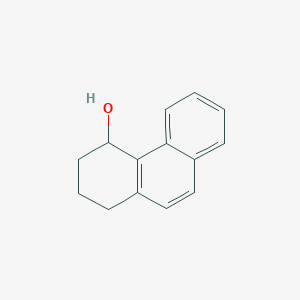


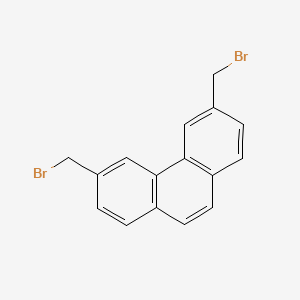
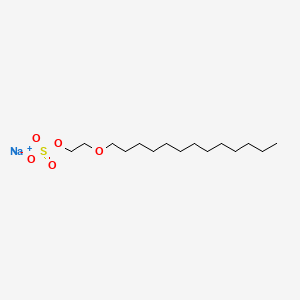
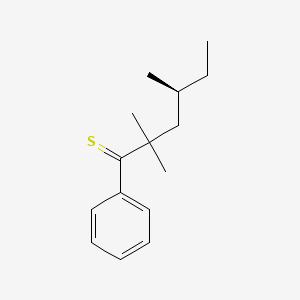
![3-Chloro-2-[(oxiran-2-yl)methoxy]pyridine](/img/structure/B14642241.png)

